molecular formula C16H16ClNO2 B12490843 2-(3-Chloro-4-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(3-Chloro-4-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B12490843
M. Wt: 289.75 g/mol
InChI Key: UJCBXISHYMRZJZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a tetrahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4-methylphenyl isocyanate with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and an inert solvent to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with photosynthesis in plants by blocking the Q_B plastoquinone binding site of photosystem II .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its tetrahydroisoindole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C16H16ClNO2/c1-9-3-6-12-13(7-9)16(20)18(15(12)19)11-5-4-10(2)14(17)8-11/h3-5,8,12-13H,6-7H2,1-2H3

InChI Key

UJCBXISHYMRZJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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